molecular formula C18H13N3O2S B2510867 N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide CAS No. 898351-11-6

N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide

Cat. No. B2510867
CAS RN: 898351-11-6
M. Wt: 335.38
InChI Key: AXAQIGROEOPFBM-UHFFFAOYSA-N
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Description

The compound "N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide" is a derivative of benzo[d]thiazole-2-carboxamide, which is a core structure of interest in medicinal chemistry due to its potential biological activities. The compound features a benzo[d]thiazole moiety linked to a furan-2-carboxamide group, with a pyridin-2-ylmethyl substituent attached to the nitrogen atom of the carboxamide. This structure is related to various synthesized compounds that have been evaluated for their cytotoxic activities against different cancer cell lines and as potential epidermal growth factor receptor (EGFR) inhibitors .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with the acylation of amines with furan-2-carbonyl chloride followed by conversion to thioamides and subsequent oxidation to form the desired cyclic systems . For example, the synthesis of N-(1,3-benzothiazol-6-yl)furan-2-carboxamide was achieved by acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride, followed by conversion to the corresponding thioamide and oxidation to yield the final product . Similar methodologies could be applied to synthesize the compound of interest, with adjustments to the starting materials and reaction conditions to incorporate the pyridin-2-ylmethyl group.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, (1)H NMR, and (13)C NMR spectroscopy, and confirmed by X-ray single-crystal diffraction . These analyses provide detailed information on the positions of atoms, bond lengths, bond angles, and dihedral angles, which are crucial for understanding the three-dimensional conformation of the molecule and its potential interactions with biological targets.

Chemical Reactions Analysis

The synthesized benzo[d]thiazole derivatives have been subjected to various electrophilic substitution reactions, such as bromination, nitration, hydroxymethylation, formylation, and acylation, which typically occur at the furan ring . These reactions allow for the introduction of different substituents, which can significantly alter the biological activity of the compounds. The reactivity of the furan ring is an important consideration in the design of new derivatives for biological evaluation.

Physical and Chemical Properties Analysis

The physical and chemical properties of the benzo[d]thiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents and the overall molecular structure. The planar geometry around the central ion in copper(II) complexes of related compounds suggests potential stability and reactivity characteristics that could be relevant for the compound of interest . Additionally, the cytotoxic activities of these compounds against various cancer cell lines provide insights into their potential efficacy as therapeutic agents .

Scientific Research Applications

Synthesis and Reactivity

Research has shown various methods for synthesizing benzothiazole and furan-2-carboxamide derivatives, demonstrating the versatility of these compounds in chemical reactions. For instance, Aleksandrov et al. (2017) described the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through a multi-step process involving coupling reactions and electrophilic substitution, indicating the compound's utility in further chemical modifications (Aleksandrov & El’chaninov, 2017). Similarly, El’chaninov et al. (2017) reported on the synthesis and electrophilic substitution reactions of 2-(furan-2-yl)thiazolo[5,4-f]quinoline, showcasing the reactivity of furan-2-carboxamide derivatives under various conditions (El’chaninov & Aleksandrov, 2017).

Biological Activity

The potential biological activities of benzothiazole and furan-2-carboxamide derivatives have been a significant area of interest. Patel et al. (2015) synthesized a novel series of benzothiazole derivatives, exploring their antibacterial and antifungal activities, highlighting the potential medical applications of these compounds (Patel, Patel, & Shah, 2015). Moreover, Zaki et al. (2018) detailed the synthesis and evaluation of various derivatives for their antimicrobial and anticancer activities, further demonstrating the therapeutic potential of these chemical frameworks (Zaki, Al-Gendey, & Abdelhamid, 2018).

Molecular Characterization and Properties

Cakmak et al. (2022) provided an in-depth analysis of a thiazole-based heterocyclic amide's molecular and electronic structures through experimental and theoretical methods, offering insights into its antimicrobial activity and suggesting its potential for further pharmacological studies (Cakmak et al., 2022).

Synthesis Methods

The development of efficient synthesis methods for these compounds, such as the use of microwave-assisted synthesis reported by Sodha et al. (2003), underscores the ongoing interest in optimizing the production of benzothiazole and furan-2-carboxamide derivatives for research and potential therapeutic applications (Sodha, Hirpara, Trivedi, Khatri, & Parikh, 2003).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c22-17(15-8-5-11-23-15)21(12-13-6-3-4-10-19-13)18-20-14-7-1-2-9-16(14)24-18/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAQIGROEOPFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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